molecular formula C15H12O3 B11711367 1-(2-Methoxyphenyl)-2-phenylethane-1,2-dione

1-(2-Methoxyphenyl)-2-phenylethane-1,2-dione

Cat. No.: B11711367
M. Wt: 240.25 g/mol
InChI Key: GMYGJQQKISOIHH-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2-phenylethane-1,2-dione is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring and a phenylethane-1,2-dione moiety

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-2-phenylethane-1,2-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with benzil in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the desired diketone product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the diketone can yield corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.

Scientific Research Applications

1-(2-Methoxyphenyl)-2-phenylethane-1,2-dione has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)-2-phenylethane-1,2-dione exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling cascades. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-2-phenylethane-1,2-dione can be compared with similar compounds such as:

    1-(2-Methoxyphenyl)-2-phenylethanol: Differing by the presence of an alcohol group instead of a diketone.

    2-Methoxybenzaldehyde: Lacking the phenylethane-1,2-dione moiety.

    Benzil: Lacking the methoxyphenyl group.

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

1-(2-methoxyphenyl)-2-phenylethane-1,2-dione

InChI

InChI=1S/C15H12O3/c1-18-13-10-6-5-9-12(13)15(17)14(16)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

GMYGJQQKISOIHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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